Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane
Overview
Description
Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane is a heterocyclic compound with the molecular formula C11H16N2O2. It is characterized by a bicyclic structure that includes a nitrogen atom and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate in the presence of a dirhodium(II) catalyst. This reaction proceeds with high diastereoselectivity and can be optimized by adjusting the catalyst loading and hydrolysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Drug Discovery: The compound is used in the development of new drug candidates due to its unique structural features.
Materials Science: It is explored for its potential in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
Exo-3-boc-6-aminomethyl-3-azabicyclo[3.1.0]hexane: This compound has an aminomethyl group instead of a cyano group, leading to different reactivity and applications.
Endo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane:
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Properties
IUPAC Name |
tert-butyl (1S,5R)-6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,5-6H2,1-3H3/t7?,8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLPDUDIPJLXMZ-CBLAIPOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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